1-[(Chlorosulfonyl)amino]ethan-1-one
Overview
Description
1-[(Chlorosulfonyl)amino]ethan-1-one is an organic compound with the molecular formula C₂H₄ClNO₃S and a molecular weight of 157.58 g/mol . It is also known by its IUPAC name, N-acetylsulfamoyl chloride. This compound is characterized by the presence of a chlorosulfonyl group attached to an ethanone backbone. It is typically found as an oil and is stored at low temperatures to maintain its stability .
Preparation Methods
The synthesis of 1-[(Chlorosulfonyl)amino]ethan-1-one involves the reaction of acetamide with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
CH3CONH2+ClSO3H→CH3CONHSO2Cl+H2O
In industrial settings, the production of this compound may involve the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the purity of the final product .
Chemical Reactions Analysis
1-[(Chlorosulfonyl)amino]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents like potassium permanganate (KMnO₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Chlorosulfonyl)amino]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and other sulfur-containing compounds.
Biology: This compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(Chlorosulfonyl)amino]ethan-1-one involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of sulfonamide, sulfonate, or other derivatives. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
1-[(Chlorosulfonyl)amino]ethan-1-one can be compared with other similar compounds, such as:
Acetylsulfonyl chloride: Similar in structure but lacks the amino group.
Methanesulfonyl chloride: Contains a methyl group instead of an acetyl group.
Benzenesulfonyl chloride: Contains a benzene ring instead of an ethanone backbone.
The uniqueness of this compound lies in its combination of the chlorosulfonyl and ethanone groups, which confer specific reactivity and applications that are distinct from those of its analogs .
Properties
IUPAC Name |
N-acetylsulfamoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO3S/c1-2(5)4-8(3,6)7/h1H3,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHZWMIOVCTMJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610331 | |
Record name | Acetylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50881-23-7 | |
Record name | Acetylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(chlorosulfonyl)amino]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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